molecular formula C18H32N4O2S B5668335 3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

Cat. No. B5668335
M. Wt: 368.5 g/mol
InChI Key: OBAWORUMPOCZLR-CVEARBPZSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol often involves complex reactions, including cyclization, aminomethylation, and the use of specific reagents to introduce various functional groups. These methods are crucial for creating the desired structural features that confer the biological activities of interest (Paulrasu et al., 2014).

Molecular Structure Analysis The molecular structure of compounds within this family is characterized by the presence of morpholine, thiadiazole, and piperidine rings. These structures are often studied using X-ray diffraction, NMR, and other spectroscopic methods to determine their conformations and the spatial arrangement of atoms, which are critical for their biological activity (Kotan & Yüksek, 2016).

Chemical Reactions and Properties The chemical reactivity of such compounds involves interactions with enzymes or biological targets, which can be influenced by the specific substituents on the thiadiazole, morpholine, and piperidine rings. The synthesis pathways and chemical reactions are tailored to enhance the desired biological or pharmacological effects, such as antimicrobial, antitumor, or antioxidant activities (Pokhodylo & Shyyka, 2014).

Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular architecture. These properties are essential for determining the compound's suitability for further development into pharmacological agents. Studies on similar compounds have shown that crystal packing and solubility can affect the bioavailability and efficacy of the compounds (Bredikhin et al., 2015).

Chemical Properties Analysis The chemical properties, including reactivity with biological targets, stability under physiological conditions, and potential for modification or conjugation with other molecules, are critical for the development of therapeutic agents. Investigations into compounds of this family have demonstrated a range of biological activities, influenced by the specific chemical properties of the thiadiazole, morpholine, and piperidine components (Yancheva et al., 2012).

properties

IUPAC Name

3-[(3R,4S)-4-morpholin-4-yl-1-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperidin-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-14(2)18-17(25-20-19-18)13-21-6-5-16(15(12-21)4-3-9-23)22-7-10-24-11-8-22/h14-16,23H,3-13H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAWORUMPOCZLR-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCC(C(C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(SN=N1)CN2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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